1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol
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Overview
Description
1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol is a compound that features a cyclohexane ring substituted with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with imidazole derivatives under specific conditions. One common method involves the use of a reducing agent to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the imidazole ring or the cyclohexane ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of imidazole-substituted cyclohexane compounds .
Scientific Research Applications
1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride: Shares the imidazole moiety but differs in the cyclohexane substitution.
2-(1H-Imidazol-1-yl)ethanol: Contains an imidazole ring with an ethanol group instead of a cyclohexane ring
Uniqueness
1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol is unique due to its specific combination of the cyclohexane ring and imidazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[(1H-imidazol-2-ylmethylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H19N3O/c15-11(4-2-1-3-5-11)9-12-8-10-13-6-7-14-10/h6-7,12,15H,1-5,8-9H2,(H,13,14) |
InChI Key |
LZDDNKVMPRGVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=NC=CN2)O |
Origin of Product |
United States |
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